molecular formula C19H17FN2O3 B2606518 1-(4-ethoxyphenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207021-43-9

1-(4-ethoxyphenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2606518
CAS No.: 1207021-43-9
M. Wt: 340.354
InChI Key: MLZPPKAITGNEOC-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound characterized by its unique pyrazine-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with a suitable diketone under acidic or basic conditions to yield the desired pyrazine-dione structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ethoxyphenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 1-(4-methoxyphenyl)-4-(3-chlorobenzyl)pyrazine-2,3(1H,4H)-dione
  • 1-(4-ethoxyphenyl)-4-(3-bromobenzyl)pyrazine-2,3(1H,4H)-dione
  • 1-(4-ethoxyphenyl)-4-(3-methylbenzyl)pyrazine-2,3(1H,4H)-dione

Comparison: Compared to these similar compounds, 1-(4-ethoxyphenyl)-4-(3-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The ethoxy group also contributes to its distinct characteristics, affecting its solubility and interaction with other molecules.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-25-17-8-6-16(7-9-17)22-11-10-21(18(23)19(22)24)13-14-4-3-5-15(20)12-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZPPKAITGNEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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